molecular formula C4H10IN B12950908 4-Iodo-butyl-amine

4-Iodo-butyl-amine

Cat. No.: B12950908
M. Wt: 199.03 g/mol
InChI Key: FBLUXUNATQRVPQ-UHFFFAOYSA-N
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Description

4-Iodo-butyl-amine is an organic compound characterized by the presence of an iodine atom attached to the fourth carbon of a butyl chain, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-butyl-amine typically involves the iodination of butylamine. One common method is the reaction of butylamine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction proceeds as follows:

CH3(CH2)3NH2+I2+H2O2CH3(CH2)3NH2I+H2O\text{CH}_3(\text{CH}_2)_3\text{NH}_2 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{NH}_2\text{I} + \text{H}_2\text{O} CH3​(CH2​)3​NH2​+I2​+H2​O2​→CH3​(CH2​)3​NH2​I+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-butyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of butylamine derivatives with different functional groups.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Iodo-butyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-butyl-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can enhance the compound’s reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

    4-Bromo-butyl-amine: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-butyl-amine: Contains a chlorine atom in place of iodine.

    4-Fluoro-butyl-amine: Features a fluorine atom instead of iodine.

Comparison: 4-Iodo-butyl-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C4H10IN

Molecular Weight

199.03 g/mol

IUPAC Name

4-iodobutan-1-amine

InChI

InChI=1S/C4H10IN/c5-3-1-2-4-6/h1-4,6H2

InChI Key

FBLUXUNATQRVPQ-UHFFFAOYSA-N

Canonical SMILES

C(CCI)CN

Origin of Product

United States

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